1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone
Overview
Description
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone is an organic compound with a complex structure that includes benzyloxy, hydroxyphenyl, and chlorophenyl groups
Preparation Methods
The synthesis of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting a phenol derivative with benzyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the hydroxyphenyl group: This step often involves a Friedel-Crafts acylation reaction, where a phenol derivative reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Addition of the chlorophenyl group: This can be done through a nucleophilic substitution reaction, where a chlorobenzene derivative reacts with a suitable nucleophile.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, especially at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-(Benzyloxy)-2-hydroxyphenyl)-2-(4-chlorophenyl)ethanone can be compared with other similar compounds, such as:
1-(4-Chlorophenyl)-2-phenylethanone: This compound lacks the benzyloxy and hydroxyphenyl groups, making it less versatile in certain applications.
1-(4-Benzyloxyphenyl)-2-phenylethanone:
1-(4-Hydroxyphenyl)-2-(4-chlorophenyl)ethanone: This compound lacks the benzyloxy group, which may influence its solubility and interaction with biological targets.
The presence of the benzyloxy, hydroxyphenyl, and chlorophenyl groups in this compound makes it unique and potentially more useful in a wider range of applications.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2-hydroxy-4-phenylmethoxyphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClO3/c22-17-8-6-15(7-9-17)12-20(23)19-11-10-18(13-21(19)24)25-14-16-4-2-1-3-5-16/h1-11,13,24H,12,14H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIMULUQOCGIJCZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)C(=O)CC3=CC=C(C=C3)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171521 | |
Record name | 2-(4-Chlorophenyl)-1-[2-hydroxy-4-(phenylmethoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
925007-35-8 | |
Record name | 2-(4-Chlorophenyl)-1-[2-hydroxy-4-(phenylmethoxy)phenyl]ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=925007-35-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Chlorophenyl)-1-[2-hydroxy-4-(phenylmethoxy)phenyl]ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201171521 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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